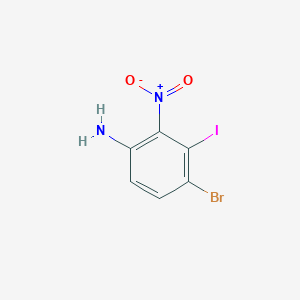

4-溴-3-碘-2-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

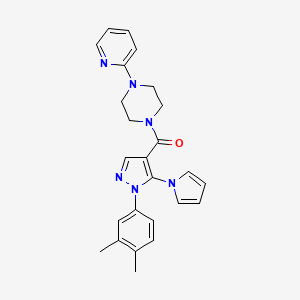

4-Bromo-3-iodo-2-nitroaniline is a derivative of 2-iodoaniline . It appears as an orange to dark brown crystalline powder .

Synthesis Analysis

The synthesis of 4-Bromo-3-iodo-2-nitroaniline involves multiple steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position .Molecular Structure Analysis

The molecular formula of 4-Bromo-3-iodo-2-nitroaniline is CHBrINO . The average mass is 342.917 Da and the monoisotopic mass is 341.850067 Da .Chemical Reactions Analysis

In the synthesis of 4-Bromo-3-iodo-2-nitroaniline, a second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Physical And Chemical Properties Analysis

4-Bromo-3-iodo-2-nitroaniline is a white solid . Nitro compounds have high dipole moments, falling between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .科学研究应用

合成化学中的亲核反应

2-溴-2-硝基丙烷的一些亲核反应研究本研究分析了±-卤代硝基石蜡与亲核试剂的反应,特别关注 2-溴-2-硝基丙烷。研究发现,不同的亲核试剂会产生不同的产物,例如用氢氧化物、乙醇钠和氰化物形成 2,3-二甲基 1-2,3-二硝基丁烷,用碘形成 2-碘-2-硝基丙烷。这些发现提供了对有机合成中亲核取代和偶联反应的复杂机制的见解,这对于开发新的化合物至关重要 (陈,1969)。

分子结构中的氢键

溶剂对苯胺红外光谱的影响本研究探讨了 4-硝基苯胺如何与氢键受体相互作用,以及邻位取代基对分子间氢键形成的影响。研究揭示了不同取代基形成这些键的层次能力,阐明了分子结构和氢键之间复杂的相互作用。此类见解对于理解分子在不同环境中的行为至关重要,并可以指导新材料和药物的设计 (戴尔,1970)。

相平衡和材料性能

非金属-非金属体系有机共晶类似物的相平衡、结晶、热学和微观结构研究本研究重点关注尿素-4-溴-2-硝基苯胺体系,揭示了其相图、混溶间隙以及共晶和共晶的形成。此类研究对于了解材料性能和指导从制药到电子等行业新材料的合成和加工至关重要 (Reddi 等,2012)。

作用机制

Target of Action

Nitro compounds like this are often involved in electrophilic aromatic substitution reactions .

Mode of Action

The mode of action of 4-Bromo-3-iodo-2-nitroaniline involves a multistep synthesis process . The process includes:

- Nitration: The nitro group is added to the compound .

- Conversion from the nitro group to an amine .

- Bromination: The bromine group is added .

The nitro group is a meta director, meaning it directs the next substituent to the meta position . The conversion of the nitro group to an amine must occur last because the amine group is an ortho/para director .

Biochemical Pathways

Nitro compounds are known to participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitution .

Result of Action

Nitro compounds are known to participate in various biochemical reactions, which can have various downstream effects depending on the specific context .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the reactions involving nitro compounds .

安全和危害

未来方向

The future directions in the study of 4-Bromo-3-iodo-2-nitroaniline could involve exploring more efficient synthesis methods. For instance, the nitro group is meta director, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para director . These insights could guide future research in the synthesis of 4-Bromo-3-iodo-2-nitroaniline.

属性

IUPAC Name |

4-bromo-3-iodo-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPKYCRAESYTRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

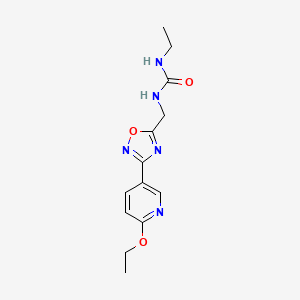

![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)

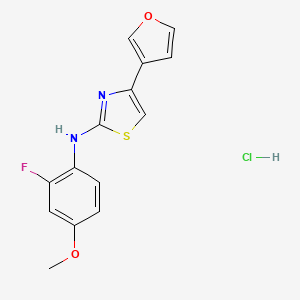

![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)

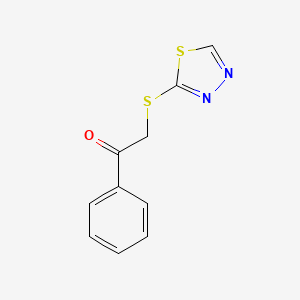

![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2409749.png)